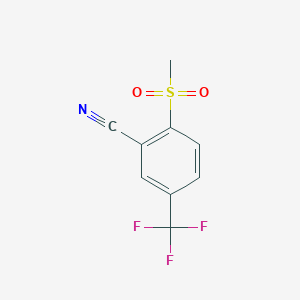

2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

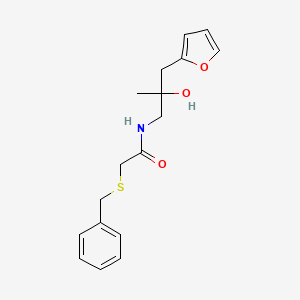

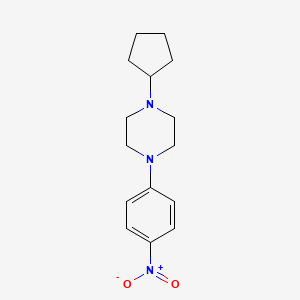

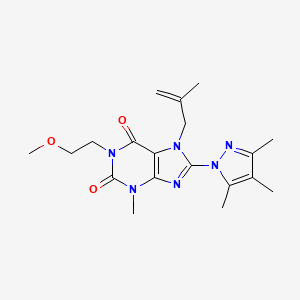

“2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H6F3NO2S . It is a product for proteomics research .

Synthesis Analysis

While specific synthesis methods for “2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” were not found, there are general methods for synthesizing similar compounds. For instance, trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be synthesized in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves the cyclization reaction of various o-phenylenediamines with hexafluoroacetylacetone in the presence of Cu2O as the catalyst .Chemical Reactions Analysis

The trifluoromethylation of carbon-centered radical intermediates is a significant reaction involving trifluoromethyl groups . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .Wissenschaftliche Forschungsanwendungen

Novel Sulfonated Thin-Film Composite Membranes

A study by Liu et al. (2012) developed novel sulfonated aromatic diamine monomers, including derivatives related to "2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile", for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities, suggesting their utility in the treatment of dye solutions and potential applications in water purification technologies (Liu et al., 2012).

Heat-Activated Persulfate Oxidation for Groundwater Remediation

Park et al. (2016) investigated the heat-activated persulfate oxidation of perfluoroalkyl substances, including the use of sulfonate and similar compounds, under conditions suitable for in-situ groundwater remediation. The study indicates the potential of using related chemical processes for environmental remediation, particularly in the removal of persistent organic pollutants from groundwater (Park et al., 2016).

Photochromic Ruthenium Sulfoxide Complexes

McClure et al. (2010) synthesized a series of photochromic ruthenium sulfoxide complexes that include sulfonyl and trifluoromethyl substituents. These complexes exhibit phototriggered isomerization with potential applications in the development of photoresponsive materials, which could be useful in optical data storage and molecular switches (McClure et al., 2010).

Benzylic C(sp3)-H Bond Sulfonylation

Gong et al. (2018) developed a methodology for the sulfonylation of the benzylic C-H bond through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite. This study highlights the synthetic utility of sulfonylation reactions in organic chemistry and the potential for the creation of novel compounds with various applications (Gong et al., 2018).

Synthesis and Anti-HIV Activity of New Derivatives

Syed et al. (2011) synthesized a series of 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids, including compounds with sulfonylamino groups. While the focus was on exploring anti-HIV activity, the research also indicates broader applications of sulfonyl derivatives in medicinal chemistry (Syed et al., 2011).

Wirkmechanismus

While the specific mechanism of action for “2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” is not mentioned, the trifluoromethylation reaction generally proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Zukünftige Richtungen

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that the study and application of “2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” and similar compounds could have significant future implications in these fields.

Eigenschaften

IUPAC Name |

2-methylsulfonyl-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMHTNWNGBLUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2726921.png)

![3-(3,5-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726922.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726925.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2726936.png)

![(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726941.png)

![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2726942.png)